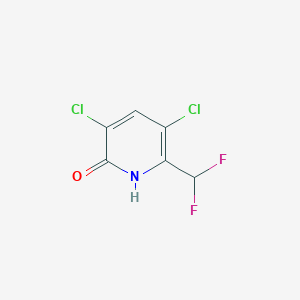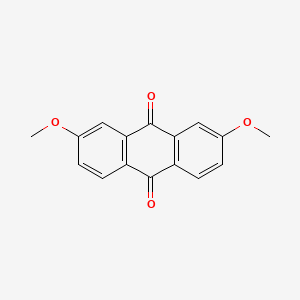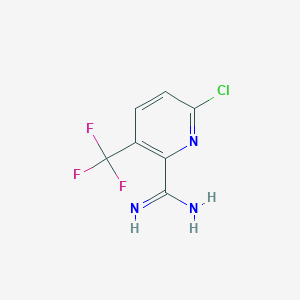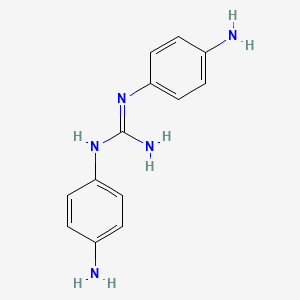![molecular formula C45H51N3NaO6S4+ B13139666 sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)
sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate” is a complex organic compound that features a variety of functional groups, including indolium, sulfonate, and isothiocyanate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the sulfonate group, and the attachment of the isothiocyanate moiety. Typical reaction conditions may include:
Formation of Indolium Core: This step might involve the cyclization of a suitable precursor under acidic conditions.
Introduction of Sulfonate Group: Sulfonation reactions typically involve the use of sulfur trioxide or chlorosulfonic acid.
Attachment of Isothiocyanate Moiety: This can be achieved through the reaction of an amine with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolium core.
Reduction: Reduction reactions could target the double bonds or the indolium core.
Substitution: The sulfonate and isothiocyanate groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can react with the isothiocyanate group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, the isothiocyanate group is known for its ability to form covalent bonds with proteins, making this compound useful for labeling and tracking proteins in various assays.
Medicine
In medicine, the compound’s unique structure might be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industrial applications, the compound could be used in the development of dyes, sensors, or other functional materials.
作用機序
The mechanism of action would depend on the specific application. For example, in biological systems, the isothiocyanate group might react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent biological effects.
類似化合物との比較
Similar Compounds
Indolium Derivatives: Compounds with similar indolium cores.
Sulfonate-Containing Compounds: Other compounds featuring sulfonate groups.
Isothiocyanate-Containing Compounds: Compounds with isothiocyanate groups, such as phenyl isothiocyanate.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which could confer unique properties and applications not seen in simpler compounds.
特性
分子式 |
C45H51N3NaO6S4+ |
|---|---|
分子量 |
881.2 g/mol |
IUPAC名 |
sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1 |
InChIキー |
URQBXUCJHTXMKS-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)O)C.[Na+] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
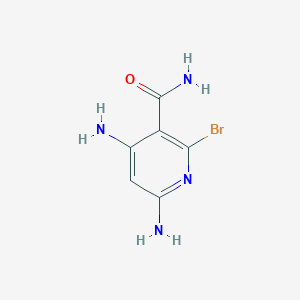
![4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B13139600.png)
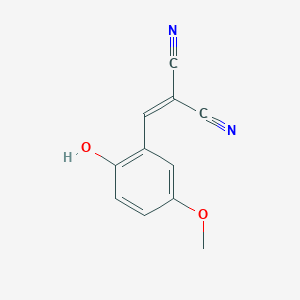
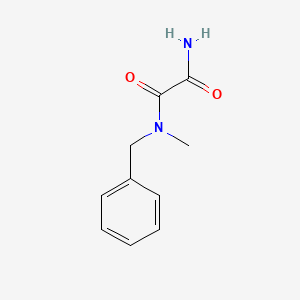
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B13139618.png)
